3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one
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Overview
Description
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one is a fluorinated organic compound with the molecular formula C5H4F7O. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and reactivity under specific conditions.
Preparation Methods
The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one typically involves multi-step reactions. One common method includes the fluorination of 1,1,1,2,2,3,3,4,4-Nonafluorobutane with trifluoromethanesulfonyl chloride to produce 1,1,1,2,2,3,3,4,4-Nonafluoro-1-(trifluoromethyl)butane. This intermediate is then reacted with boron trifluoride to yield this compound .
Chemical Reactions Analysis
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a fluorinating agent and a special aldehyde reagent in organic synthesis.
Biology: Its unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that require high stability and specific reactivity.
Mechanism of Action
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific conditions. The pathways involved include nucleophilic substitution, electrophilic addition, and radical reactions, which are influenced by the high electronegativity and reactivity of the fluorine atoms.
Comparison with Similar Compounds
3,4,4,4-Tetrafluoro-3-(trifluoromethyl)butan-2-one can be compared with other fluorinated compounds such as:
Perfluoro(3-methylbutan-2-one): This compound has a similar structure but differs in the number and position of fluorine atoms, leading to different reactivity and applications.
1,1,1,3,4,4,4-Heptafluoro-3-(trifluoromethyl)butan-2-one: This compound also has multiple fluorine atoms but with a different arrangement, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific fluorine arrangement, which imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
80553-01-1 |
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Molecular Formula |
C5H3F7O |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
3,4,4,4-tetrafluoro-3-(trifluoromethyl)butan-2-one |
InChI |
InChI=1S/C5H3F7O/c1-2(13)3(6,4(7,8)9)5(10,11)12/h1H3 |
InChI Key |
RUWGMSJKDIOWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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